7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline
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Overview
Description
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline is a chemical compound with a molecular weight of 353.2 g/mol and a minimum purity of 95% . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can be compared with other quinazoline derivatives, such as:
- 7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline
- 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C15H18BrFN4 |
---|---|
Molecular Weight |
353.23 g/mol |
IUPAC Name |
7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H18BrFN4/c1-15(2)8-21(7-6-20(15)3)14-10-4-5-11(16)12(17)13(10)18-9-19-14/h4-5,9H,6-8H2,1-3H3 |
InChI Key |
FOUVMPYIJJZYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C)C2=NC=NC3=C2C=CC(=C3F)Br)C |
Origin of Product |
United States |
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